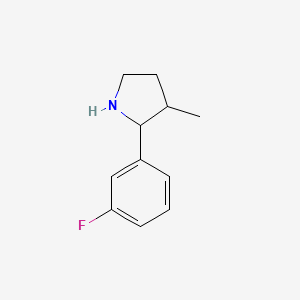

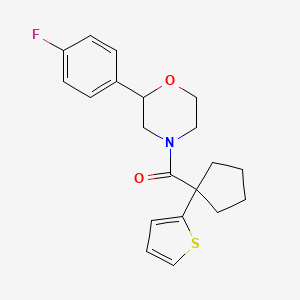

![molecular formula C20H16N2O4S B2643132 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 941961-89-3](/img/structure/B2643132.png)

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran and its derivatives have been used in various chemical reactions. For instance, palladium nanoparticles have been used to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions . In addition, indium (III) halides have been used to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .科学的研究の応用

Anticonvulsant Properties

Research has identified benzofuran and thiazole derivatives as significant pharmacophores for anticonvulsant activity. A study by Rajak et al. (2010) designed and synthesized a series of compounds with the benzofuran and thiazole core, evaluating their anticonvulsant properties. These compounds confirmed the crucial role of the pharmacophore model with four binding sites in exhibiting anticonvulsant activity, establishing structure-activity relationships among the synthesized compounds Rajak et al., 2010.

Antitumor Agents

The synthesis and biological evaluation of thiadiazole-benzofuran hybrids as potential antitumor agents have been explored by Abdelhamid et al. (2018). Their research involved creating two series of novel derivatives and testing them against human breast carcinoma cell lines. Some of the compounds showed promising anticancer activity, highlighting the potential of such hybrids in cancer treatment Abdelhamid et al., 2018.

Antimicrobial and Antifungal Applications

Compounds with the benzofuran and thiazole core have also been evaluated for their antimicrobial and antifungal properties. Ragasa et al. (2002) isolated cassane-type furanoditerpenoids from Caesalpinia pulcherrima, which exhibited activity against several bacteria and fungi, suggesting the utility of benzofuran derivatives in developing new antimicrobial agents Ragasa et al., 2002.

Synthesis and Pharmacological Evaluation

Novel 4-thiazolidinone derivatives, acting as agonists of benzodiazepine receptors, were designed, synthesized, and evaluated by Faizi et al. (2017). Their study highlighted the anticonvulsant and sedative-hypnotic activities of these compounds, demonstrating their potential pharmaceutical applications without impairing learning and memory Faizi et al., 2017.

Fluorescent Probes

Bodke et al. (2013) synthesized novel benzofuran-quinoline derivatives as fluorescent probes, showcasing their application in bioimaging and sensing. These compounds emitted green light in various solvents, indicating their potential as fluorescent markers in biological studies Bodke et al., 2013.

作用機序

While the specific mechanism of action for “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide” is not mentioned in the search results, it’s known that some substituted benzofurans have dramatic anticancer activities . For instance, a compound was found to have significant cell growth inhibitory effects in different types of cancer cells .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have potential applications as drugs . Future research in this area will likely focus on developing new therapeutic agents with target therapy potentials and little side effects .

特性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-24-14-7-13(8-15(10-14)25-2)19(23)22-20-21-16(11-27-20)18-9-12-5-3-4-6-17(12)26-18/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVPPABRFZLXMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

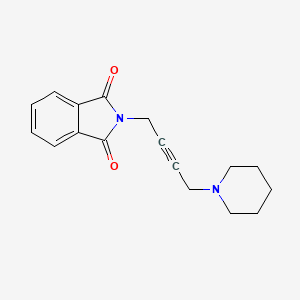

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)

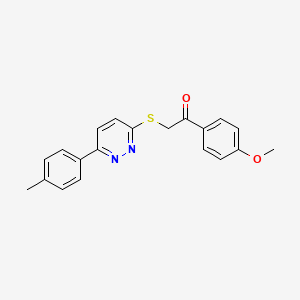

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)

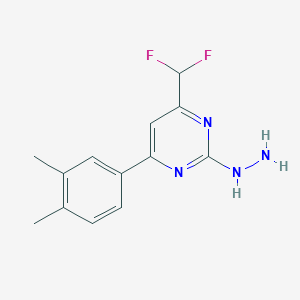

![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)

![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)